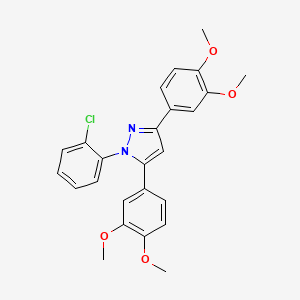![molecular formula C30H29N3OS B10918204 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10918204.png)
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring, a thiazole ring, and multiple substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common approach is the condensation of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole with 4-(4-methoxyphenyl)-1,3-thiazole under specific conditions. The reaction may require catalysts such as sodium acetate and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: A compound with similar phenyl substitutions but different core structure.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Compounds with similar pyrazole rings but different substituents.
Uniqueness
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is unique due to its combination of pyrazole and thiazole rings, along with multiple substituted phenyl groups
Properties
Molecular Formula |
C30H29N3OS |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[3,5-bis(3,4-dimethylphenyl)-4-methylpyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C30H29N3OS/c1-18-7-9-24(15-20(18)3)28-22(5)29(25-10-8-19(2)21(4)16-25)33(32-28)30-31-27(17-35-30)23-11-13-26(34-6)14-12-23/h7-17H,1-6H3 |
InChI Key |
DATQHCFGYLCCAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC(=C(C=C5)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918129.png)

![3-Chloro-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10918143.png)

![[4-(2-Adamantyl)piperazino][6-(4-fluorophenyl)-3-methylisoxazolo[5,4-B]pyridin-4-YL]methanone](/img/structure/B10918146.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10918152.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918161.png)
![ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10918177.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918179.png)
![N-(2-acetylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918187.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918192.png)
![7-(4-chlorophenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10918197.png)
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B10918205.png)
